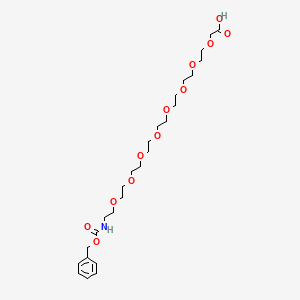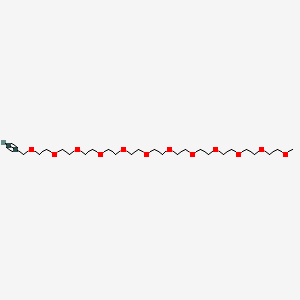
Bis-propargyl-PEG14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-propargyl-PEG14 is a homobifunctional crosslinker that contains two propargyl groups. It is a polyethylene glycol derivative with a molecular weight of 666.8 g/mol and a chemical formula of C32H58O14 . This compound is widely used in Click Chemistry, where it reacts with azide-bearing compounds to form stable triazole linkages . The presence of the polyethylene glycol chain enhances its hydrophilicity, making it soluble in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-propargyl-PEG14 is synthesized through a series of chemical reactions involving the introduction of propargyl groups into a polyethylene glycol backbone. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Introduction of Propargyl Groups: The activated polyethylene glycol is then reacted with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the propargyl groups.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-propargyl-PEG14 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous media at room temperature.
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and material science .
Wissenschaftliche Forschungsanwendungen
Bis-propargyl-PEG14 has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: It is used in the development of drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of functional materials, including hydrogels and nanomaterials.
Wirkmechanismus
The primary mechanism of action of Bis-propargyl-PEG14 involves its participation in Click Chemistry reactions. The propargyl groups react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Bis-propargyl-PEG14 can be compared with other similar compounds such as Bis-propargyl-PEG12, Bis-propargyl-PEG10, and Bis-propargyl-PEG18 . These compounds also contain propargyl groups and participate in Click Chemistry reactions. the length of the polyethylene glycol chain varies, affecting their solubility and reactivity. This compound, with its longer polyethylene glycol chain, offers enhanced hydrophilicity and solubility in aqueous media, making it unique among its counterparts .
List of Similar Compounds
- Bis-propargyl-PEG12
- Bis-propargyl-PEG10
- Bis-propargyl-PEG18
- Bis-propargyl-PEG4
- Bis-propargyl-PEG1
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIDLBDXPTXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














